An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate
An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-2-iodobenzoate (CAS 1065102-79-5) is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating amino group, a reactive iodo moiety, and an ester, makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and material science. Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the practical knowledge required for its effective utilization.
Chapter 1: Introduction to Methyl 5-amino-2-iodobenzoate
Methyl 5-amino-2-iodobenzoate is a substituted aniline derivative whose value is derived from its distinct reactive sites. The ortho-iodo substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, while the meta-amino group can be readily functionalized or used to modulate electronic properties. This combination allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.
Chemical Identity
| Identifier | Value |
| CAS Number | 1065102-79-5[1] |
| IUPAC Name | methyl 5-amino-2-iodobenzoate |
| Molecular Formula | C₈H₈INO₂[1] |
| Molecular Weight | 277.06 g/mol [1] |
| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N |
| SMILES | O=C(OC)C1=CC(N)=CC=C1I[1] |
Physicochemical Properties
This compound is typically a liquid or a solid with a low melting point, depending on purity. It is crucial to store it under recommended conditions to maintain its stability.
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Significance in Medicinal Chemistry and Organic Synthesis
The significance of Methyl 5-amino-2-iodobenzoate lies in its bifunctional nature, which provides multiple reactive sites for building complex molecules.[2] The carbon-iodine bond is particularly susceptible to oxidative addition in palladium catalytic cycles, making it a prime substrate for a wide array of cross-coupling reactions.[2][3] These reactions are foundational in modern drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.[2] The amino group offers a secondary, distinct point for modification, such as acylation or alkylation, allowing for the synthesis of diverse chemical libraries for screening.[2] This strategic placement of functional groups makes it an invaluable precursor for novel bioactive compounds in medicinal chemistry and functional materials in material science.[2][4]
Chapter 2: Synthesis and Characterization
While commercially available from various suppliers, understanding the synthesis of Methyl 5-amino-2-iodobenzoate provides insight into potential impurities and reaction byproducts. The most common route involves the direct iodination of a methyl 5-aminobenzoate precursor.
Generalized Synthetic Workflow
The synthesis typically involves the electrophilic iodination of methyl 5-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is blocked, iodination occurs at one of the ortho positions. N-Iodosuccinimide (NIS) in an acidic medium like acetic acid is a common and effective iodinating agent for this transformation.
Caption: Generalized workflow for the synthesis of Methyl 5-amino-2-iodobenzoate.
Step-by-Step Synthesis Protocol
This protocol is adapted from a general procedure for the iodination of substituted anilines.[5]
-
Dissolution: Dissolve the starting material, methyl 5-aminobenzoate, in concentrated acetic acid in a round-bottom flask.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) portion-wise to the solution while stirring. The reaction is typically run at or slightly above room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity Methyl 5-amino-2-iodobenzoate.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. Spectroscopic data for this compound is available in chemical databases for comparison.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful iodination.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretch), ester (C=O stretch), and aromatic functionalities.
Chapter 3: Core Applications in Drug Discovery and Synthesis
The true utility of Methyl 5-amino-2-iodobenzoate is realized in its application as a versatile synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step. This makes the compound an ideal partner for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][3]
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Representative Protocol: Suzuki Coupling
The Suzuki coupling reaction forms a new carbon-carbon bond between the aryl iodide and a boronic acid derivative.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Methyl 5-amino-2-iodobenzoate, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
-
Heating: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude solid or oil via column chromatography or recrystallization to yield the biaryl product.
The ability to perform these coupling reactions makes the title compound a key building block for synthesizing complex scaffolds found in many pharmaceutical agents.[4][7]
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.
Hazard Identification
Methyl 5-amino-2-iodobenzoate is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.[8]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Laboratory Handling and PPE
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.
-
Stability: The compound is stable under recommended storage conditions.[8]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]
Chapter 5: Future Outlook
Methyl 5-amino-2-iodobenzoate will likely remain a valuable tool in synthetic chemistry. Its utility will continue to expand as new cross-coupling methodologies are developed. Its application in the synthesis of novel organic electronic materials, specialized polymers, and agrochemicals represents a growing area of research beyond its traditional role in pharmaceuticals.[3][7][10] The strategic placement of its functional groups ensures its continued relevance for creating complex and high-value molecules.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Methyl 5-amino-2-iodobenzoate | 1065102-79-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 5-aMino-2-iodobenzoate(1065102-79-5) 1H NMR spectrum [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
